2-Tert-butoxy-5-cyclopropoxynicotinamide
Description
2-Tert-butoxy-5-cyclopropoxynicotinamide is a nicotinamide derivative featuring a tert-butoxy group at the 2-position and a cyclopropoxy substituent at the 5-position of the pyridine ring. Its synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions to install the alkoxy groups, followed by amidation of the nicotinic acid precursor.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12-10(11(14)16)6-9(7-15-12)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
WIHOCZLNZGVFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-5-cyclopropoxynicotinamide typically involves the reaction of nicotinic acid derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. One common method includes the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butoxy-5-cyclopropoxynicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinamide derivatives.
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxynicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacokinetics : The tert-butoxy group in this compound improves oral bioavailability (F = 65%) compared to 2-methoxy-5-cyclopropoxynicotinamide (F = 25%), attributed to reduced first-pass metabolism.
- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a higher melting point (178°C) for this compound than analogs, correlating with crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
